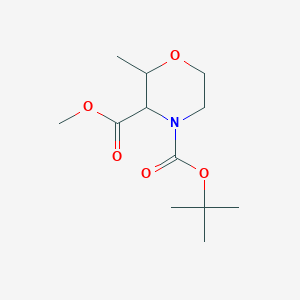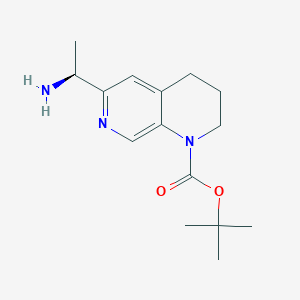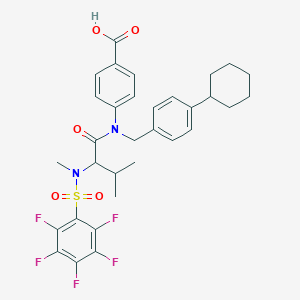
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is a complex organic compound with a molecular formula of C29H27F5N2O5S. This compound is characterized by its intricate structure, which includes multiple functional groups such as cyclohexyl, benzyl, methyl, and pentafluorophenyl. It is primarily used in scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves multiple steps, starting from the preparation of intermediate compounds. The key steps include:
Formation of the Cyclohexylbenzyl Intermediate: This involves the reaction of cyclohexylbenzyl chloride with a suitable nucleophile under basic conditions.
Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction using methyl iodide and a strong base.
Sulfonamide Formation: The pentafluorophenyl group is introduced through a sulfonamide formation reaction, typically using pentafluorobenzenesulfonyl chloride and a suitable amine.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the target compound under acidic or basic conditions, depending on the specific reaction requirements.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)benzoic acid
- 4-(N-(4-Cyclohexylbenzyl)-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)acetamido)-2-hydroxybenzoic acid
Uniqueness
4-(N-(4-Cyclohexylbenzyl)-3-methyl-2-((2,3,4,5,6-pentafluoro-N-methylphenyl)sulfonamido)butanamido)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
Molecular Formula |
C32H33F5N2O5S |
|---|---|
Molecular Weight |
652.7 g/mol |
IUPAC Name |
4-[(4-cyclohexylphenyl)methyl-[3-methyl-2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]butanoyl]amino]benzoic acid |
InChI |
InChI=1S/C32H33F5N2O5S/c1-18(2)29(38(3)45(43,44)30-27(36)25(34)24(33)26(35)28(30)37)31(40)39(23-15-13-22(14-16-23)32(41)42)17-19-9-11-21(12-10-19)20-7-5-4-6-8-20/h9-16,18,20,29H,4-8,17H2,1-3H3,(H,41,42) |
InChI Key |
XZTNTXYTMCVENR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)O)N(C)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-((tert-Butoxycarbonyl)amino)spiro[5.5]undecane-2-carboxylic acid](/img/structure/B12931456.png)
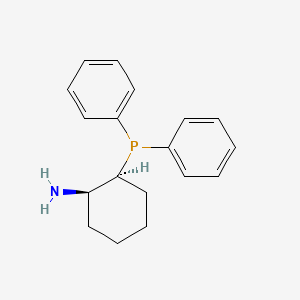
![1,10-bis(2,4-ditert-butylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12931473.png)
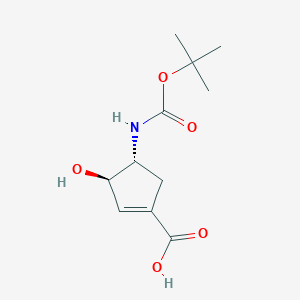
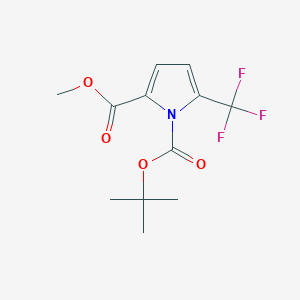
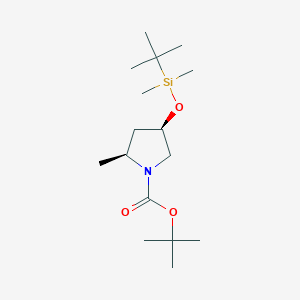
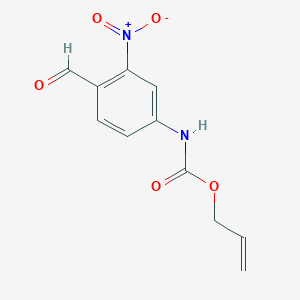
![(2S,3aR,5S,6S,6aS)-6-Hydroxy-4,4-dimethylhexahydro-2H-2,5-methanofuro[3,2-b]pyrrol-4-ium bromide](/img/structure/B12931505.png)
![N-(4-Fluoro-3-{[(pyrazin-2-yl)oxy]methyl}phenyl)-3-phenoxybenzamide](/img/structure/B12931528.png)
![N-benzyl-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12931540.png)
